molecular formula C22H18N4O B12206157 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B12206157
M. Wt: 354.4 g/mol
InChI Key: DPKIZRNZECBVSR-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)phenol: Similar in structure but lacks the pyrazole and naphthalene moieties.

    1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Contains a benzimidazole ring but differs in the substituents attached.

    1,2-diphenyl-1H-benzimidazole: Another benzimidazole derivative with different substituents.

Uniqueness

1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is unique due to its combination of benzimidazole, pyrazole, and naphthalene moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C22H18N4O/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(27)26(25-14)22-23-19-11-4-5-12-20(19)24-22/h2-12,25H,13H2,1H3,(H,23,24)

InChI Key

DPKIZRNZECBVSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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